Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Overview
Description
Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Science and Toxicology
Studies have explored the environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs), with a focus on compounds like tert-butyl-based derivatives. These compounds, including tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate, have been detected in various environmental matrices. Research emphasizes the need for understanding their human exposure pathways and potential toxic effects, suggesting some SPAs might exhibit hepatic toxicity, endocrine-disrupting effects, and carcinogenicity. Future research directions include investigating novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Synthetic Chemistry and Catalysis
In synthetic chemistry, the this compound structure has been utilized in catalytic processes and the synthesis of complex molecules. For example, research on non-enzymatic kinetic resolution has highlighted the development of chiral catalysts for asymmetric reactions, with potential applications in the synthesis of enantiopure compounds (Pellissier, 2011). Additionally, studies on the synthesis of pharmaceutical compounds like vandetanib have analyzed various synthetic routes, indicating the importance of tert-butyl-based intermediates in achieving high yields and commercial viability (Mi, 2015).
Materials Science and Engineering
In materials science, the compound's derivatives have been explored for their applications in bioseparation processes and membrane technology. Three-phase partitioning (TPP) techniques, which can be applied to the separation and purification of bioactive molecules, often involve tert-butyl-based compounds as critical components. This approach has shown promise in the food, cosmetics, and pharmaceutical industries (Yan et al., 2018). Furthermore, the use of polymer membranes for the purification of fuel additives like methyl tert-butyl ether (MTBE) has been reviewed, emphasizing the efficiency of these membranes in separating complex mixtures (Pulyalina et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Properties
IUPAC Name |
tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-11-5-8(7)12/h7-8,11H,4-6H2,1-3H3/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCQQZHIBTVQAB-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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